Cas no 1337133-08-0 (5-(Pyrrolidin-3-yl)thiophene-2-carbonitrile)

5-(Pyrrolidin-3-yl)thiophene-2-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- EN300-1744674
- 5-(pyrrolidin-3-yl)thiophene-2-carbonitrile
- 1337133-08-0
- 5-(Pyrrolidin-3-yl)thiophene-2-carbonitrile
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- Inchi: 1S/C9H10N2S/c10-5-8-1-2-9(12-8)7-3-4-11-6-7/h1-2,7,11H,3-4,6H2
- InChI Key: BYBBNHPZVFEHJM-UHFFFAOYSA-N
- SMILES: S1C(C#N)=CC=C1C1CNCC1
Computed Properties
- Exact Mass: 178.05646950g/mol
- Monoisotopic Mass: 178.05646950g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 208
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 64.1Ų
5-(Pyrrolidin-3-yl)thiophene-2-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1744674-1g |
5-(pyrrolidin-3-yl)thiophene-2-carbonitrile |
1337133-08-0 | 1g |
$1286.0 | 2023-09-20 | ||
Enamine | EN300-1744674-5g |
5-(pyrrolidin-3-yl)thiophene-2-carbonitrile |
1337133-08-0 | 5g |
$3728.0 | 2023-09-20 | ||
Enamine | EN300-1744674-0.1g |
5-(pyrrolidin-3-yl)thiophene-2-carbonitrile |
1337133-08-0 | 0.1g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1744674-0.05g |
5-(pyrrolidin-3-yl)thiophene-2-carbonitrile |
1337133-08-0 | 0.05g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-1744674-5.0g |
5-(pyrrolidin-3-yl)thiophene-2-carbonitrile |
1337133-08-0 | 5g |
$3728.0 | 2023-05-26 | ||
Enamine | EN300-1744674-0.25g |
5-(pyrrolidin-3-yl)thiophene-2-carbonitrile |
1337133-08-0 | 0.25g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1744674-10.0g |
5-(pyrrolidin-3-yl)thiophene-2-carbonitrile |
1337133-08-0 | 10g |
$5528.0 | 2023-05-26 | ||
Enamine | EN300-1744674-10g |
5-(pyrrolidin-3-yl)thiophene-2-carbonitrile |
1337133-08-0 | 10g |
$5528.0 | 2023-09-20 | ||
Enamine | EN300-1744674-0.5g |
5-(pyrrolidin-3-yl)thiophene-2-carbonitrile |
1337133-08-0 | 0.5g |
$1234.0 | 2023-09-20 | ||
Enamine | EN300-1744674-1.0g |
5-(pyrrolidin-3-yl)thiophene-2-carbonitrile |
1337133-08-0 | 1g |
$1286.0 | 2023-05-26 |
5-(Pyrrolidin-3-yl)thiophene-2-carbonitrile Related Literature
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Roger Y. Bello Faraday Discuss., 2021,228, 378-393
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
Additional information on 5-(Pyrrolidin-3-yl)thiophene-2-carbonitrile
Research Brief on 5-(Pyrrolidin-3-yl)thiophene-2-carbonitrile (CAS: 1337133-08-0): Recent Advances and Applications
The compound 5-(Pyrrolidin-3-yl)thiophene-2-carbonitrile (CAS: 1337133-08-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile pharmacological properties and potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and emerging roles in drug discovery. The compound's unique structural features, combining a pyrrolidine ring with a thiophene-carbonitrile moiety, make it a promising scaffold for the development of novel bioactive molecules.
Recent studies have highlighted the role of 5-(Pyrrolidin-3-yl)thiophene-2-carbonitrile as a key intermediate in the synthesis of kinase inhibitors, particularly those targeting protein kinases involved in cancer and inflammatory diseases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a building block for selective JAK2 inhibitors, which are critical in the treatment of myeloproliferative disorders. The compound's ability to modulate kinase activity through its interaction with the ATP-binding site has been validated via X-ray crystallography and molecular docking studies.
In addition to its kinase inhibitory properties, 5-(Pyrrolidin-3-yl)thiophene-2-carbonitrile has shown promise in central nervous system (CNS) drug development. Research published in ACS Chemical Neuroscience (2024) revealed its potential as a precursor for sigma-1 receptor ligands, which are being explored for neuroprotective and antipsychotic effects. The compound's balanced lipophilicity and blood-brain barrier permeability, as confirmed by in vitro and in vivo models, underscore its utility in CNS-targeted therapies.
The synthetic routes to 5-(Pyrrolidin-3-yl)thiophene-2-carbonitrile have also been optimized in recent years. A 2024 Organic Process Research & Development article detailed a scalable, enantioselective synthesis using asymmetric hydrogenation, achieving >99% ee and yields exceeding 85%. This advancement addresses previous challenges in stereocontrol and scalability, facilitating its broader application in industrial drug discovery pipelines.
Emerging applications in infectious disease research have further expanded the compound's relevance. A recent preprint on bioRxiv (2024) reported its incorporation into novel antimalarial agents targeting the Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) enzyme. The thiophene-carbonitrile core demonstrated superior binding affinity compared to traditional quinoline-based inhibitors, with IC50 values in the low nanomolar range.
In conclusion, 5-(Pyrrolidin-3-yl)thiophene-2-carbonitrile (CAS: 1337133-08-0) represents a multifaceted chemical entity with growing importance across therapeutic areas. Its dual role as a bioactive compound and synthetic intermediate continues to inspire innovative research in medicinal chemistry. Future directions may explore its potential in PROTAC design and covalent inhibitor development, leveraging its reactive nitrile group for targeted protein degradation.
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